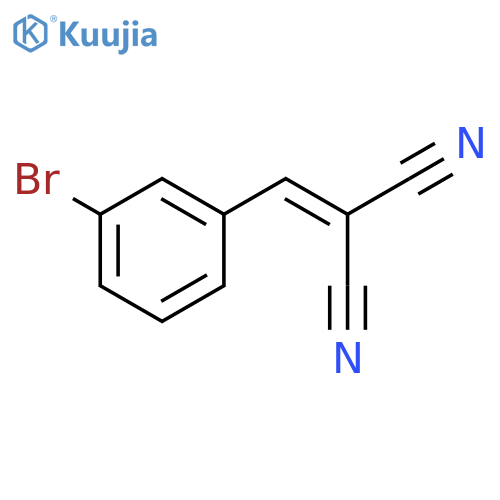

Cas no 2972-74-9 (2-(3-bromophenyl)methylidenepropanedinitrile)

2972-74-9 structure

商品名:2-(3-bromophenyl)methylidenepropanedinitrile

2-(3-bromophenyl)methylidenepropanedinitrile 化学的及び物理的性質

名前と識別子

-

- (3-bromobenzylidene)malononitrile

- 3-bromo-(2,2-dicyanoethenyl)benzene

- 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester

- methyl 2-(3-bromobenzamido)benzoate

- 2-(3-Brom-benzamino)-benzoesaeure-methylester

- CTK5C6763

- Oprea1_456192

- AC1NPF8J

- AKOS002970588

- CHEMBL248608

- m-bromobenzylidenemalononitrile

- 2-(3-bromo-benzoylamino)-benzoic acid methyl ester

- 3-bromobenzylidenemalononitrile

- (3-bromo-benzylidene)-malononitrile

- 2-(3'-bromophenyl)-1,1-dicyanyl-ethene

- 2-(3-bromobenzylidene)malononitrile

- (3-Brom-benzyliden)-malononitril

- ZINC05511473

- 3-bromo-(2,2-dicyanoethenyl)benzene; 2-(3-Bromobenzoylamino)benzoic Acid Methyl Ester; methyl 2-(3-bromobenzamido)benzoate; 2-(3-Brom-benzamino)-benzoesaeure-methylester; CTK5C6763; Oprea1_456192; AC1NPF8J; AKOS002970588; CHEMBL248608; m-bromobenzylidenemalononitrile; 2-(3-bromo-benzoylamino)-benzoic acid methyl ester; 3-bromobenzylidenemalononitrile; (3-bromo-benzylidene)-malononitrile; 2-(3'-bromophenyl)-1,1-dicyanyl-ethene; 2-(3-brom

- 2-(3-bromophenyl)methylidenepropanedinitrile

- SCHEMBL6489245

- 2-[(3-bromophenyl)methylene]malononitrile

- 2-[(3-bromophenyl)methylidene]propanedinitrile

- CAA97274

- Benzene, 1-bromo-3-(2,2-dicyanoethenyl)-

- F6782-3641

- CS-0450635

- 2-[(3-bromophenyl)methylene]propanedinitrile

- STL137664

- NSC-637335

- MFCD00456782

- 2-[(3-bromophenyl)-methylene]malononitrile

- NSC637335

- AS-9496

- (3-bromobenzylidene)propanedinitrile

- 2-(3-Bromobenzylidene)malononitrile #

- 2972-74-9

- DTXSID801258022

- AKOS000369539

- G65819

-

- MDL: MFCD00456782

- インチ: InChI=1S/C10H5BrN2/c11-10-3-1-2-8(5-10)4-9(6-12)7-13/h1-5H

- InChIKey: KWFDPQVAZMUCMA-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)Br)C=C(C#N)C#N

計算された属性

- せいみつぶんしりょう: 231.96365

- どういたいしつりょう: 231.96361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 47.58

2-(3-bromophenyl)methylidenepropanedinitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6782-3641-30mg |

2-[(3-bromophenyl)methylidene]propanedinitrile |

2972-74-9 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6782-3641-10μmol |

2-[(3-bromophenyl)methylidene]propanedinitrile |

2972-74-9 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6782-3641-50mg |

2-[(3-bromophenyl)methylidene]propanedinitrile |

2972-74-9 | 50mg |

$160.0 | 2023-09-07 | ||

| Ambeed | A1235329-1g |

(3-Bromobenzylidene)malononitrile |

2972-74-9 | 98% | 1g |

$252.0 | 2024-07-28 | |

| 1PlusChem | 1P01KYPD-1g |

(3-Bromobenzylidene)malononitrile |

2972-74-9 | 98% | 1g |

$252.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521302-250mg |

2-(3-Bromobenzylidene)malononitrile |

2972-74-9 | 98% | 250mg |

¥1092.00 | 2024-08-03 | |

| abcr | AB373172-250mg |

(3-Bromobenzylidene)propanedinitrile; . |

2972-74-9 | 250mg |

€225.00 | 2025-03-19 | ||

| Life Chemicals | F6782-3641-4mg |

2-[(3-bromophenyl)methylidene]propanedinitrile |

2972-74-9 | 4mg |

$66.0 | 2023-09-07 | ||

| TRC | B489230-10mg |

(3-Bromobenzylidene)propanedinitrile |

2972-74-9 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Apollo Scientific | OR111249-1g |

(3-Bromobenzylidene)malononitrile |

2972-74-9 | 1g |

£136.00 | 2025-02-19 |

2-(3-bromophenyl)methylidenepropanedinitrile 関連文献

-

Rizhe Jin,Zheng Bian,Jizhen Li,Mengxian Ding,Lianxun Gao Dalton Trans. 2013 42 3936

-

Jasneet Kaur,Pankaj Chauhan,Swapandeep Singh Chimni Org. Biomol. Chem. 2016 14 7832

2972-74-9 (2-(3-bromophenyl)methylidenepropanedinitrile) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2972-74-9)2-(3-bromophenyl)methylidenepropanedinitrile

清らかである:99%/99%

はかる:1g/5g

価格 ($):227.0/794.0